![molecular formula C28H35BrNP B14145416 2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide CAS No. 191287-07-7](/img/structure/B14145416.png)
2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide is a chemical compound with the molecular formula C28H35BrNP. It is known for its unique structure, which includes a cyclohexyl group, an ethylamino group, and a triphenylphosphanium group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide typically involves the reaction of triphenylphosphine with 2-(cyclohexyl(ethyl)amino)ethyl bromide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxide.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of the corresponding iodide or chloride derivative.
Scientific Research Applications
2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cellular uptake and localization due to its phosphonium group.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide involves its interaction with cellular membranes and intracellular targets. The phosphonium group facilitates the compound’s uptake into cells, where it can interact with various molecular targets, including enzymes and receptors. The cyclohexyl and ethylamino groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis with similar phosphonium group.
Cyclohexylamine: Contains the cyclohexyl group and is used in various chemical reactions.
Ethylamine: Contains the ethylamino group and is used in organic synthesis.
Uniqueness
2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide is unique due to its combination of cyclohexyl, ethylamino, and triphenylphosphanium groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for diverse scientific research applications .
Properties
CAS No. |
191287-07-7 |
|---|---|
Molecular Formula |
C28H35BrNP |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-[cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H35NP.BrH/c1-2-29(25-15-7-3-8-16-25)23-24-30(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28;/h4-6,9-14,17-22,25H,2-3,7-8,15-16,23-24H2,1H3;1H/q+1;/p-1 |
InChI Key |
ZDWNVEOPHMAEPT-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4CCCCC4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[3-(morpholin-4-yl)propyl]-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine](/img/structure/B14145334.png)
![5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide](/img/structure/B14145335.png)
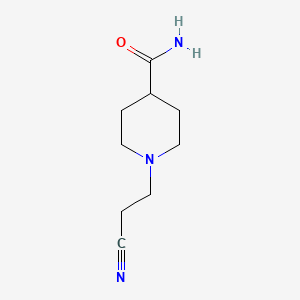
![[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B14145350.png)
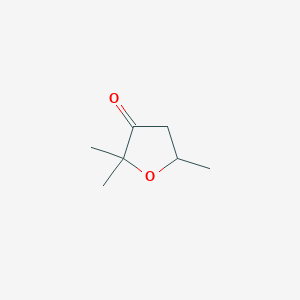
![Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]-](/img/structure/B14145376.png)
![N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B14145379.png)
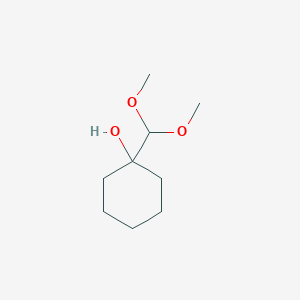
![N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14145397.png)
![2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14145403.png)
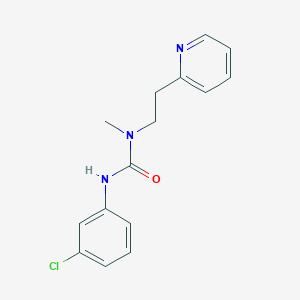
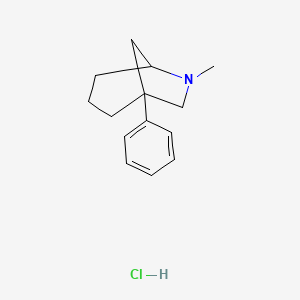
![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)
![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)
